硝酸芬替康唑

描述

Fenticonazole nitrate is an antifungal agent used to treat fungal infections of the vagina (vulvovaginal candidiasis). It is not recommended for use in patients below 18 years of age .

Synthesis Analysis

Fenticonazole nitrate is a traditional Chinese and western medicine compound preparation. It is prepared from various materials in parts by weight, including 20 parts of fenticonazole nitrate . More details about the synthesis process can be found in the patent and other relevant papers .

Chemical Reactions Analysis

Fenticonazole nitrate has been studied in various chemical reactions. For example, it has been determined in human plasma by HPLC–MS/MS . It also shows activity against mixed cultures of C. albicans and S. aureus .

Physical and Chemical Properties Analysis

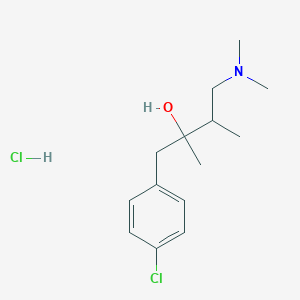

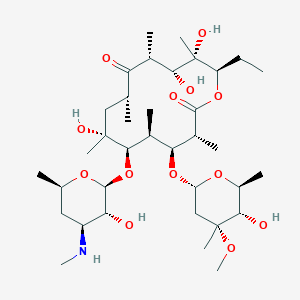

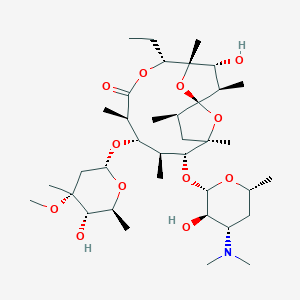

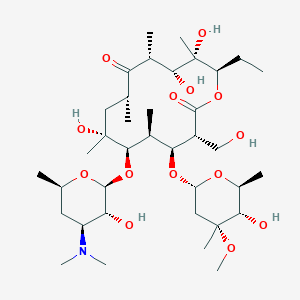

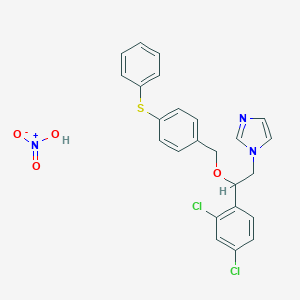

Fenticonazole nitrate has a molecular formula of C24H21Cl2N3O4S and a molar mass of 518.4 g/mol . It is a white crystalline powder, odorless, with a melting point of 136 °C . More details about its physical and chemical properties can be found in the safety data sheet and other relevant papers .

科学研究应用

抗真菌药物递送系统

硝酸芬替康唑用于抗真菌药物递送的先进囊泡系统 . 这些系统可以解决传统系统中存在的稳定性、溶解度、生物利用度、安全性以及有效性问题 . 体内研究表明,与药物凝胶相比,负载硝酸芬替康唑的萜类囊泡凝胶对大鼠具有显著的抑制作用 .

阴道念珠菌病的治疗

硝酸芬替康唑在治疗阴道念珠菌病方面显示出强大的疗效 . 该药物被包封在萜类囊泡凝胶中,用于治疗这种疾病 .

有效的眼部递送

硝酸芬替康唑已被用于开发和优化富含萜烯的囊泡(萜类囊泡)以实现有效的眼部递送 . 这种方法提高了药物的生物利用度,并能有效地治疗眼部疾病 .

混合型阴道感染的治疗

除了阴道念珠菌感染外,硝酸芬替康唑可能对混合型阴道感染也具有很强的疗效 . 这是因为它在体外对金黄色葡萄球菌、大肠杆菌或无乳链球菌也具有很强的疗效,这些细菌是可能与生殖道念珠菌病同时出现的细菌感染病原体 .

PPARγ调节配体

作用机制

Target of Action

Fenticonazole nitrate is an imidazole antifungal drug . Its primary target is Ergosterol , a crucial component of fungal cell membranes . By interacting with Ergosterol, Fenticonazole nitrate disrupts the integrity of the fungal cell membrane, leading to its dysfunction .

Mode of Action

Fenticonazole nitrate exerts its antifungal activity through three different mechanisms :

- Inhibition of the release of protease acid by Candida albicans .

- Alteration of the cytoplasmic membrane, via inhibition of the fungal P450 isozyme, which is necessary to convert lanosterol to ergosterol .

- Blockade of cytochrome oxidases and peroxidases .

These actions lead to the disruption of the fungal cell membrane and the accumulation of peroxides, resulting in fungal cell necrosis .

Biochemical Pathways

The primary biochemical pathway affected by Fenticonazole nitrate is the Ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, Fenticonazole nitrate prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, causing instability and eventual cell death .

Pharmacokinetics

It is known that fenticonazole nitrate is used topically, and its absorption through the skin or mucous membranes is likely minimal . This localized application allows for a high concentration of the drug at the site of infection, maximizing its antifungal effects while minimizing systemic exposure .

Result of Action

The result of Fenticonazole nitrate’s action is the effective treatment of various fungal infections. It is active against a range of organisms, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It has also been shown to exhibit antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections .

Action Environment

The action of Fenticonazole nitrate can be influenced by the environment in which it is applied. For instance, the pH of the vagina can affect the efficacy of Fenticonazole nitrate in treating vulvovaginal candidiasis . Additionally, the presence of other microorganisms can impact the drug’s effectiveness. For example, bacteria associated with superinfected fungal skin and vaginal infections can be targeted by Fenticonazole nitrate .

安全和危害

未来方向

Fenticonazole nitrate has been incorporated in various innovative nanosystems in recent years to achieve significant recovery such as olaminosomes, novasomes, cerosomes, terpesomes, and trans-novasomes . These developments suggest promising future directions for the use of Fenticonazole nitrate in the treatment of fungal infections.

生化分析

Biochemical Properties

Fenticonazole nitrate plays a significant role in biochemical reactions. It exerts its antifungal action by inhibiting the biosynthesis of ergosterol, leading to the damage of the fungal cell membrane . This interaction disrupts the integrity of the cell membrane, thereby inhibiting the growth of the fungi .

Cellular Effects

Fenticonazole nitrate has a profound impact on various types of cells and cellular processes. It influences cell function by causing changes in oxidative and peroxidative enzyme activities inside the fungal cell . This leads to the disruption of normal cellular metabolism, thereby inhibiting the growth and proliferation of the fungi .

Molecular Mechanism

The molecular mechanism of action of Fenticonazole nitrate involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane . This inhibition disrupts the integrity and function of the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Fenticonazole nitrate change over time in laboratory settings. It provides significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It has been reported to have a cure rate of 97.5%

Dosage Effects in Animal Models

The effects of Fenticonazole nitrate vary with different dosages in animal models. Oral administration of Fenticonazole in rats has been reported to produce prolonged gestation and embryotoxic effects after doses above 40 mg/kg/day . It has shown no teratogenic effects in rats and rabbits .

Metabolic Pathways

It is known to interact with enzymes involved in the biosynthesis of ergosterol .

Transport and Distribution

It is known to be used topically and locally, suggesting that it may be distributed at the site of application .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell membrane of fungi

属性

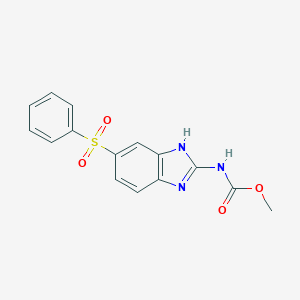

IUPAC Name |

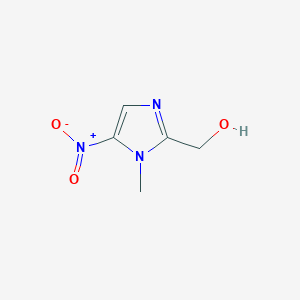

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRUWDGCVDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72479-26-6 (Parent) | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30993890 | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73151-29-8 | |

| Record name | Fenticonazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73151-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。